molecular formula C10H9N3O B13690881 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde

2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13690881
M. Wt: 187.20 g/mol
InChI Key: DSUMUQDMBZIQMZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole and pyridine rings can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-7-2-3-9(11-4-7)10-12-5-8(6-14)13-10/h2-6H,1H3,(H,12,13)

InChI Key

DSUMUQDMBZIQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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